2-Cyclohexyl-1-methylpiperidine
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Overview
Description
2-Cyclohexyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclohexyl group attached to the piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with 1-methylpiperidine under specific conditions to form the desired compound. The reaction often requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine compounds.
Scientific Research Applications
2-Cyclohexyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Cyclohexylamine: A cyclohexane ring with an amino group.
1-Methylpiperidine: A piperidine ring with a methyl group attached.
Comparison: 2-Cyclohexyl-1-methylpiperidine is unique due to the presence of both a cyclohexyl group and a methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
85237-68-9 |
---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-cyclohexyl-1-methylpiperidine |
InChI |
InChI=1S/C12H23N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
NLDMHZIITZOHPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
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